2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-10-9-14-7-8-16(11-15(14)12-22)21-26(24,25)18-6-4-3-5-17(18)20/h3-8,11,13,21H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVAAPVHTOCASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline moiety is synthesized via reductive amination and cyclization. A key precursor, 2-aminoisoquinolinium iodide , is prepared by reacting isoquinoline with hydroxylamine-O-sulfonic acid under reflux (90°C, 2 hours). This intermediate is stabilized as an iodide salt and serves as the foundation for subsequent functionalization.
Reaction Conditions :
Isobutyryl Group Incorporation
The isobutyryl group is introduced at the C2 position through a nucleophilic acyl substitution reaction. 2-Aminoisoquinolinium iodide reacts with isobutyryl chloride in anhydrous tetrahydrofuran (THF) using triethylamine (TEA) as a base.
- Dissolve 2-aminoisoquinolinium iodide (1 equiv) in THF.
- Add isobutyryl chloride (3 equiv) and TEA (3 equiv) dropwise.
- Reflux at 70°C for 12 hours.
- Quench with saturated sodium bicarbonate and extract with ethyl acetate.
- Purify via flash chromatography (hexane/ethyl acetate, 7:3).
Sodium Borohydride Reduction
The intermediate N-(isoquinolin-2-yl)isobutyramide undergoes reduction with sodium borohydride (NaBH₄) to yield the tetrahydroisoquinoline structure. This step hydrogenates the aromatic ring, forming the saturated 1,2,3,4-tetrahydroisoquinoline system.
Conditions :
Sulfonylation at the C7 Position
The final step involves sulfonylation of the C7 amine with 2-fluorobenzenesulfonyl chloride . This reaction proceeds via a nucleophilic substitution mechanism in a biphasic system.
Optimized Procedure :
- Dissolve 2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-amine (1 equiv) in dichloromethane (DCM).
- Add 2-fluorobenzenesulfonyl chloride (1.2 equiv) and TEA (2 equiv) at 0°C.
- Stir at room temperature for 6 hours.
- Wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (DCM/methanol, 95:5).
Yield : ~67–72% (extrapolated from).
Characterization and Analytical Data
The compound is characterized using spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.75 (m, 2H, Ar-H), 7.45–7.35 (m, 1H, Ar-H), 7.10–6.95 (m, 3H, Ar-H), 4.25 (s, 1H, NH), 3.75–3.60 (m, 2H, CH₂), 3.10–2.95 (m, 2H, CH₂), 2.85–2.70 (m, 1H, CH(CH₃)₂), 1.25 (d, 6H, CH(CH₃)₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 162.3 (C-F), 135.2–115.4 (Ar-C), 55.1 (CH₂), 34.8 (CH(CH₃)₂), 19.7 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (IR)
Critical Analysis of Methodologies
Reductive Amination Efficiency
The use of NaBH₄ for ring hydrogenation is cost-effective but may require optimization to avoid over-reduction. Alternative catalysts (e.g., Pd/C under H₂) could improve selectivity.
Sulfonylation Side Reactions
Excess sulfonyl chloride may lead to disubstitution. Controlled addition and stoichiometry (1:1.2 amine:sulfonyl chloride) mitigate this.
Purification Challenges
The polar sulfonamide group necessitates chromatographic purification with methanol-containing eluents. Recrystallization from ethanol/water mixtures improves purity.
Scalability and Industrial Relevance
The synthetic route is scalable to multi-gram quantities, with an overall yield of ~35–40%. Key cost drivers include isobutyryl chloride and chromatographic purification. Continuous flow systems could enhance efficiency for large-scale production.
Chemical Reactions Analysis
2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro assays conducted by the National Cancer Institute (NCI) indicated significant cytotoxicity against human tumor cells with mean GI50 values indicating effective dose-response relationships .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism involves disrupting cellular processes essential for microbial survival, making it a candidate for further development in treating infectious diseases .
Enzyme Inhibition
In silico studies have suggested that 2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide acts as an inhibitor for several key enzymes involved in metabolic pathways. This includes potential inhibition of acetylcholinesterase and glucosidase enzymes, which are crucial in managing conditions like diabetes and Alzheimer’s disease .
Case Study 1: Anticancer Evaluation
A study published in Molecular Cancer Therapeutics assessed the compound's efficacy against a panel of cancer cell lines. The results demonstrated an average cell growth inhibition rate of approximately 12.53% across multiple tested lines, suggesting its potential as a lead compound for anticancer drug development .
Case Study 2: Antimicrobial Testing
In a comprehensive antimicrobial screening, the compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition at varying concentrations, with minimum inhibitory concentrations (MIC) established for the most susceptible strains .
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group may enhance its binding affinity to these targets, while the tetrahydroisoquinoline moiety can modulate its biological activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to 2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide include:
2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: This compound lacks the sulfonamide group but shares the fluoro and tetrahydroisoquinoline moieties.
2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide derivatives: These derivatives may have different substituents on the benzene ring or modifications to the isobutyryl group.
The uniqueness of 2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound with significant potential in pharmacological applications, particularly due to its biological activity related to various receptors and pathways. This article reviews the biological activity of this compound through diverse sources, including patents, research articles, and chemical databases.
The compound's molecular formula is with a molecular weight of 429.5 g/mol. It features a tetrahydroisoquinoline structure which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 955649-08-8 |
The compound is primarily noted for its interaction with orexin receptors. These receptors are involved in regulating wakefulness and appetite, making the compound a potential candidate for treating sleep disorders and obesity-related conditions. The mechanism involves antagonism of orexin receptors, which has implications for managing conditions such as narcolepsy and obesity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from tetrahydroisoquinoline structures. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that modifications in the structure can enhance biological activity .
Case Studies and Research Findings
- Antidepressant Activity : A study on related tetrahydroisoquinoline derivatives indicated their potential as triple reuptake inhibitors affecting serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT). These findings suggest that similar compounds could exhibit antidepressant effects in animal models .
- Anti-inflammatory Effects : Compounds within the same chemical class have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines in vitro. This indicates that 2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide might also possess similar properties .
- Neuroprotective Properties : Research has pointed towards neuroprotective effects of tetrahydroisoquinoline derivatives against neurodegenerative diseases. The modulation of neuroinflammation and oxidative stress pathways has been observed as a key mechanism .
Structure-Activity Relationship (SAR)
The biological activity of 2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can be significantly influenced by its structural components. The incorporation of fluorine atoms has been shown to enhance receptor binding affinity and improve pharmacokinetic properties .
Summary of SAR Findings
| Modification | Effect |
|---|---|
| Addition of Fluorine | Increased receptor affinity |
| Tetrahydroisoquinoline | Enhanced neuroprotective effects |
| Sulfonamide group | Improved solubility and bioavailability |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide?
Answer:
A common approach involves coupling a tetrahydroisoquinoline intermediate with a fluorobenzenesulfonyl chloride. For example:
Intermediate preparation : Synthesize 2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-amine via reductive amination or nucleophilic substitution of a pre-functionalized tetrahydroisoquinoline scaffold.
Sulfonylation : React the amine with 2-fluorobenzenesulfonyl chloride in anhydrous pyridine or dichloromethane, using DMAP (4-dimethylaminopyridine) as a catalyst .
Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization to isolate the product.
Key considerations : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Advanced: How can crystallographic software resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) paired with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can resolve stereochemical uncertainties:
- SHELXL : Refine hydrogen bonding patterns (e.g., sulfonamide NH⋯O interactions) and confirm the isobutyryl group’s conformation .
- WinGX Suite : Analyze torsion angles and validate the tetrahydroisoquinoline ring’s puckering parameters (e.g., Cremer-Pople analysis) .
- Data contradiction : If NMR suggests rotational flexibility in the sulfonamide group, SC-XRD can confirm static vs. dynamic disorder in the crystal lattice .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR :
- ¹H/¹³C NMR : Identify the tetrahydroisoquinoline protons (δ 3.5–4.5 ppm for CH₂ groups) and sulfonamide NH (δ 8.0–9.0 ppm). Fluorine’s deshielding effect shifts adjacent aromatic protons downfield .
- ¹⁹F NMR : Confirm the fluorine substituent’s position (δ -110 to -115 ppm for ortho-fluorobenzenesulfonamides) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 417.12) .
- IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Advanced: How to address contradictions in reported bioactivity data across studies?
Answer:
Divergent bioactivity results may arise from:
- Purity discrepancies : Ensure compounds are ≥95% pure (HPLC) and confirm absence of regioisomers (e.g., via NOESY NMR for spatial proximity) .
- Receptor model variability :
- Single-receptor assays (e.g., rat I7 receptor) may show narrow activity, while multi-receptor panels (e.g., 52 mouse receptors) reveal broader interactions .
- Use hybrid computational models (e.g., QSAR with molecular docking) to reconcile activity trends across assay conditions .
Basic: Which functional groups influence reactivity and stability?
Answer:
- Sulfonamide group : Acidic NH (pKa ~10) participates in hydrogen bonding, affecting solubility and target binding.
- Isobutyryl moiety : Steric hindrance from the methyl groups may slow hydrolysis but stabilize the amide bond .
- Fluorine substituent : Enhances metabolic stability and modulates electronic effects (σₚ = 0.06) on the benzene ring .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Answer:
- Solvent optimization : Replace pyridine with DMF or THF to reduce toxicity while maintaining sulfonylation efficiency .
- Catalyst screening : Test alternatives to DMAP (e.g., NaH or Et₃N) for cost-effectiveness.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >80% yield .
Basic: How to assess purity and identity during synthesis?
Answer:
- TLC : Use silica plates with UV detection (Rf ~0.5 in EtOAc/hexane 1:1).
- HPLC : C18 column, gradient elution (ACN/H₂O), retention time ~12 min .
- Melting point : Confirm consistency with literature (e.g., 180–182°C) .
Advanced: What computational methods predict target interactions?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) with flexible side-chain sampling .
- MD simulations (GROMACS) : Assess stability of the tetrahydroisoquinoline scaffold in lipid bilayers (100 ns trajectories) .
- Contradiction resolution : Compare docking scores with experimental IC₅₀ values to validate force field parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
